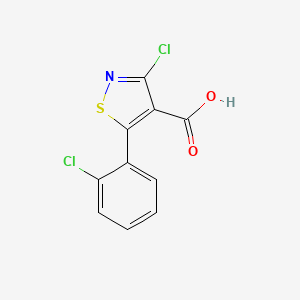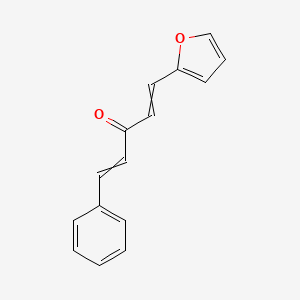
3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid
Overview
Description
3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid (CTC) is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Synthesis and Characterization A variety of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized and characterized through infrared, 1H, 13C, 119Sn NMR, mass spectrometry, and thermal analysis. These derivatives were evaluated for their antibacterial and antifungal activities, highlighting their biological significance (Ali et al., 2002).
Antimicrobial Activity Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Molecular Structure and DFT Calculations The structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using spectroscopic techniques and single-crystal X-ray diffraction, with DFT calculations providing insights into its electronic properties and potential application as an NLO material (Kerru et al., 2019).
Antiviral Activity Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibited specific anti-tobacco mosaic virus activity, showcasing their potential in antiviral research (Chen et al., 2010).
Heterocyclic Chemistry Research into the synthesis of novel thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles from 5-aryl-3-aminothiophene-2-carboxylic acid highlights the compound's utility in exploring new heterocyclic structures, which are of interest in developing new chemical entities for various applications (Datoussaid et al., 2012).
properties
IUPAC Name |
3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-4-2-1-3-5(6)8-7(10(14)15)9(12)13-16-8/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJSRXLZLGBAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381597 | |
| Record name | 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid | |
CAS RN |
306935-52-4 | |
| Record name | 3-Chloro-5-(2-chlorophenyl)-4-isothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide](/img/no-structure.png)
![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)

![Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621494.png)


![1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene](/img/structure/B1621497.png)


![4-[(4-Chlorophenyl)methoxy]benzonitrile](/img/structure/B1621502.png)
![3-[5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621503.png)
